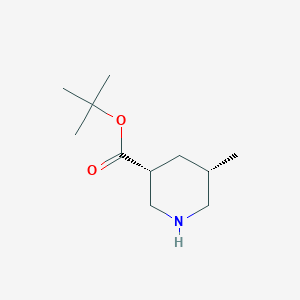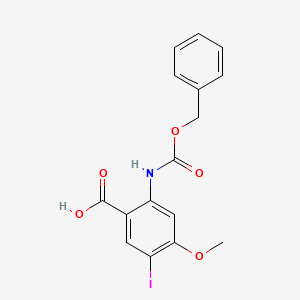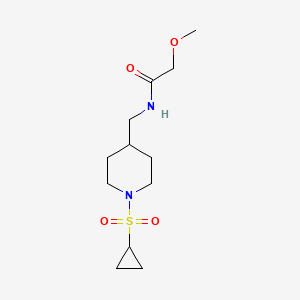
1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, also known as FPT, is a synthetic compound that has been used in a variety of scientific research applications. FPT is a small molecule that is structurally similar to natural molecules like serotonin and melatonin, and is therefore of particular interest in the study of neurochemistry and pharmacology. FPT has been studied for its ability to modulate various biochemical and physiological processes, and has been found to have potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Synthetic Access to Fluorinated Pyrazolo(3,4-b)pyridine and Pyrazolo(3,4-d)pyrimidine Nucleosides : The synthesis of fluorine-containing compounds similar to the one has been explored for potential applications in nucleoside analogs. These compounds mimic the transition state of adenosine deaminase activity, which is significant in medicinal chemistry (Iaroshenko et al., 2009).
Synthesis of Pyrazole and Pyrimidine Derivatives with Potential Anti-Cancer Activity : Research has been conducted on the synthesis of fluorine-substituted benzo[b]pyran compounds, leading to pyrazole and pyrimidine derivatives, showing promising results against human cancer cell lines (Hammam et al., 2005).
Development of COX-2 Inhibitors : Derivatives of 4,5-diaryl-1H-pyrazole-3-ol, including compounds similar to the one , have been synthesized and tested as potential COX-2 inhibitors, which are important in the treatment of inflammation and pain (Patel et al., 2004).
Antimicrobial and Biological Applications
- Antimicrobial Activities of 1,2,4-Triazoles : The synthesis of triazoles starting from isonicotinic acid hydrazide has been explored. These compounds have demonstrated good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Chemical Structure and Properties
Structural Characterization of Isostructural Thiazoles : Studies on the structural characterization of isostuctural thiazoles, including compounds with a pyrazole and triazole moiety, have been conducted. These studies are crucial in understanding the molecular properties and potential applications in materials science and chemistry (Kariuki et al., 2021).
Theoretical Investigation of Photophysical Properties : Research on iridium(III) complexes, including compounds with pyrazole and triazole units, has been conducted to understand their electronic structure and potential as blue-emitting materials. This research is significant in the field of photophysics and material science (Shang et al., 2015).
Propiedades
IUPAC Name |
2-(6-fluoropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZOYOWBNSRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C(=O)C(=CN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid](/img/structure/B2750819.png)

![1,3-Dimethyl-7-propyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2750825.png)
![1-(3-methoxyphenyl)-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/no-structure.png)
![1,3-Thiazol-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2750831.png)


![[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate](/img/structure/B2750834.png)

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)
![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)
